molecular formula C8H9FS B8300210 Fluoromethyl p-toluene sulfide

Fluoromethyl p-toluene sulfide

Cat. No.: B8300210
M. Wt: 156.22 g/mol
InChI Key: WFTRYPXQWQWTLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluoromethyl p-toluene sulfide is an organic compound that features a fluoromethyl group attached to a p-tolyl sulfane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fluoromethyl p-toluene sulfide typically involves the reaction of p-tolyl sulfide with a fluoromethylating agent. One common method is the reaction of p-tolyl sulfide with fluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity this compound suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Fluoromethyl p-toluene sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Fluoromethyl p-toluene sulfide has several applications in scientific research:

    Biology: Investigated for its potential as a probe in biochemical studies due to its unique chemical properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Fluoromethyl p-toluene sulfide involves its interaction with various molecular targets and pathways. The fluoromethyl group can participate in hydrogen bonding and electrostatic interactions, while the sulfane moiety can engage in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The fluoromethyl group enhances the compound’s stability and lipophilicity, while the p-tolyl sulfane moiety provides a versatile platform for further functionalization .

Properties

Molecular Formula

C8H9FS

Molecular Weight

156.22 g/mol

IUPAC Name

1-(fluoromethylsulfanyl)-4-methylbenzene

InChI

InChI=1S/C8H9FS/c1-7-2-4-8(5-3-7)10-6-9/h2-5H,6H2,1H3

InChI Key

WFTRYPXQWQWTLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCF

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cesium fluoride (149.55 g, 2 eq) was added to a mixture of PEG400 (90 mL) and acetonitrile (540 mL). The mixture was stirred a few minute under an argon atmosphere and then acetonitrile (90 mL) was removed by distillation. (Chloromethyl)(p-tolyl)sulfane (102.68 g, 492.25 mmol) was added. The reaction mixture was stirred at a temperature between 80° C. and 85° C. until the reaction was complete. The suspension formed, was filtered and the filtrate was concentrated. The crude product was purified by distillation to give 52.09 g (68%) of the desired product as slightly yellow oil (bp: 57° C. at 40 Pa).
Quantity
149.55 g
Type
reactant
Reaction Step One
[Compound]
Name
PEG400
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
540 mL
Type
solvent
Reaction Step One
Quantity
102.68 g
Type
reactant
Reaction Step Two
Yield
68%

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